REACTION_CXSMILES
|
CO[C:3]1[CH:4]=[C:5]2[C:10](=[CH:11][C:12]=1OC)[N:9]=[CH:8][N:7]=C2OC1C=C(C=CC=1)N.C1(N=C=[O:31])C=CC=CC=1>C1COCC1>[C:10]1([NH:9][C:8](=[O:31])[NH2:7])[CH:5]=[CH:4][CH:3]=[CH:12][CH:11]=1
|
Name
|
|
Quantity
|
89 mg
|
Type
|
reactant
|
Smiles
|
COC=1C=C2C(=NC=NC2=CC1OC)OC=1C=C(N)C=CC1
|
Name
|
|
Quantity
|
33 μL
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)N=C=O
|
Name
|
|
Quantity
|
3 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the solution stirred at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated in vacuo
|
Type
|
ADDITION
|
Details
|
diluted with EtOAc
|
Type
|
FILTRATION
|
Details
|
filtered
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)NC(N)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.15 mmol | |
AMOUNT: MASS | 63 mg | |
YIELD: PERCENTYIELD | 50% | |
YIELD: CALCULATEDPERCENTYIELD | 50% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |